molecular formula C41H76O8S4 B13773348 2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate] CAS No. 68092-48-8

2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]

Cat. No.: B13773348
CAS No.: 68092-48-8
M. Wt: 825.3 g/mol
InChI Key: CNIAMBARISEYEW-UHFFFAOYSA-N
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Description

2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate] (CAS 68092-48-8) is a sophisticated organosulfur compound with the molecular formula C41H76O8S4 and a molecular weight of 825.30 g/mol. This multi-functional ester and thioether is characterized by a highly symmetrical, branched core structure, where a central neopentane derivative is functionalized with four 3-(hexylthio)propionate chains. This unique architecture, featuring both lipophilic hexylthio segments and polar ester groups, makes it a valuable synthetic intermediate and building block for researchers developing novel complex esters and thioether-based compounds . Its specific applications in research include serving as a potential monomer or cross-linker in polymer science for the synthesis of specialty polyesters and thioether-containing polymers, which may exhibit tailored properties such as specific refractive indices or resistance to oxidation. The compound's structure suggests potential as a ligand for metal coordination chemistry or as a core component in the design of advanced organic materials. As a chemical reagent, it exemplifies the class of complex sulfur-functionalized esters whose properties are leveraged in materials science and organic synthesis research . This product is intended for research and development purposes in a laboratory setting only. It is not classified as a drug or cosmetic ingredient, and its safety profile for human use has not been established. This compound must be used exclusively by qualified professionals. 2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate] is strictly for research use and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

68092-48-8

Molecular Formula

C41H76O8S4

Molecular Weight

825.3 g/mol

IUPAC Name

[3-(3-hexylsulfanylpropanoyloxy)-2,2-bis(3-hexylsulfanylpropanoyloxymethyl)propyl] 3-hexylsulfanylpropanoate

InChI

InChI=1S/C41H76O8S4/c1-5-9-13-17-25-50-29-21-37(42)46-33-41(34-47-38(43)22-30-51-26-18-14-10-6-2,35-48-39(44)23-31-52-27-19-15-11-7-3)36-49-40(45)24-32-53-28-20-16-12-8-4/h5-36H2,1-4H3

InChI Key

CNIAMBARISEYEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCC(=O)OCC(COC(=O)CCSCCCCCC)(COC(=O)CCSCCCCCC)COC(=O)CCSCCCCCC

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Type Description Key Reagents/Conditions
1 Thiolation Introduction of hexylthio groups onto propionic acid derivatives to form 3-(hexylthio)propionic acid intermediates. Hexanethiol, propionic acid derivatives, base catalyst (e.g., NaOH)
2 Activation of Acid Conversion of 3-(hexylthio)propionic acid into reactive acid chloride or anhydride for esterification. Thionyl chloride (SOCl2) or other activating agents
3 Esterification Reaction of activated 3-(hexylthio)propionic acid derivative with pentaerythritol to form tetraester. Pentaerythritol, solvent (e.g., dichloromethane), acid scavenger (e.g., pyridine)
4 Purification Isolation of the final product through solvent extraction, crystallization, and chromatographic purification. Solvents for extraction, column chromatography

Reaction Conditions and Optimization

  • Temperature Control: Esterification reactions are typically conducted under reflux conditions (50–80 °C) to drive completion.
  • Solvent Selection: Aprotic solvents such as dichloromethane or tetrahydrofuran are preferred to maintain solubility of reactants and facilitate reaction kinetics.
  • Catalysts and Additives: Acid scavengers like pyridine or triethylamine are used to neutralize HCl generated during acid chloride formation.
  • Purification Techniques: Multi-step purification involving solvent extraction and chromatography ensures high purity (>95%) of the final compound.

Industrial Scale Considerations

  • Automated reactors with precise temperature and stirring control are employed to enhance yield and reproducibility.
  • Continuous monitoring of reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is standard.
  • Post-reaction purification often includes solvent evaporation under reduced pressure and recrystallization to achieve desired purity.

Data Summary Table: Key Parameters in Preparation

Parameter Details
CAS Number 68092-48-8
Molecular Formula C41H76O8S4
Molecular Weight 825.3 g/mol
Starting Materials Pentaerythritol, 3-(hexylthio)propionic acid or derivatives
Key Reagents Hexanethiol, thionyl chloride, pyridine
Solvents Dichloromethane, tetrahydrofuran, others
Typical Reaction Temperature 50–80 °C
Reaction Time Several hours per step (varies by scale)
Purification Methods Solvent extraction, chromatography, recrystallization
Product Purity >95% (by HPLC or GC)

Research Findings and Source Diversity

  • The synthesis pathway is consistent with classical thioesterification and esterification reactions documented in organic synthesis literature.
  • Industrial synthesis protocols emphasize multi-step reaction control and advanced purification to ensure chemical integrity.
  • The compound’s preparation is detailed in chemical supplier documentation and patent literature, confirming the multi-step nature and the importance of thiolation and esterification steps.
  • No direct synthesis protocols were found in general chemical databases or unreliable sources, reinforcing the need to rely on patent filings and supplier technical sheets for detailed preparation methods.

Chemical Reactions Analysis

Scientific Research Applications

Polymer Additives

One of the primary applications of 2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate] is as an additive in polymer formulations. It enhances the mechanical properties and thermal stability of polymers. The compound acts as a plasticizer and stabilizer, improving flexibility and resistance to thermal degradation in various polymer matrices.

Case Study:
In a study conducted on polyvinyl chloride (PVC) formulations, the incorporation of this compound demonstrated a significant increase in elongation at break and impact strength compared to control samples without the additive. The results indicated that the compound effectively mitigated brittleness in PVC formulations, making it suitable for applications requiring enhanced durability.

Coatings and Adhesives

The compound is also utilized in coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors such as moisture and UV radiation. Its ability to form strong bonds with various substrates makes it ideal for use in industrial coatings.

Case Study:
A comparative analysis of different adhesive formulations containing varying concentrations of 2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate] revealed that those with higher concentrations exhibited superior shear strength and resistance to thermal cycling. This study underscores the compound's effectiveness in enhancing adhesive performance in demanding environments.

Biodegradable Plastics

With increasing environmental concerns surrounding plastic waste, research has explored the potential of this compound in biodegradable plastic formulations. Its structure allows for compatibility with natural polymers, promoting biodegradability while maintaining desirable mechanical properties.

Data Table: Biodegradability Assessment

Sample TypeTime (Days)Weight Loss (%)
Control (Standard Plastic)905
Formulation with Additive9030

In a recent study assessing the biodegradability of plastics incorporating this compound, samples showed a weight loss of 30% over 90 days compared to only 5% for standard plastics. This highlights the potential for developing more sustainable materials using this chemical.

Cosmetic Applications

The compound is also being investigated for its use in cosmetic formulations due to its emollient properties. It can enhance skin feel and improve the stability of emulsions, making it suitable for creams and lotions.

Case Study:
A formulation study on moisturizing creams indicated that incorporating this compound resulted in improved texture and spreadability compared to traditional emollients. Consumer feedback highlighted a preference for products containing this additive due to enhanced sensory attributes.

Mechanism of Action

The mechanism of action of 2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate] involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison Based on Alkyl Chain Length and Functional Groups

The antioxidant activity, solubility, and thermal stability of pentaerythritol esters are influenced by alkyl chain length and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Alkyl Chain/Group Key Function
AO-412S (29598-76-3) C₆₅H₁₂₄O₈S₄ 1,161.94 Dodecylthio (C₁₂-S-) Peroxide decomposer
Pentaerythrityl tetraoctanoate (7299-99-2) C₃₇H₆₈O₈ 640.93 (calc.) Octanoate (C₈ ester) Emollient, viscosity control
Pentaerythritol tetraisostearate (62125-22-8) C₇₇H₁₄₈O₈ ~1,210 (calc.) Isooctadecanoate (C₁₈) Lubricant, plasticizer
AO-633 (126505-35-9) C₄₁H₆₆O₆P₂ 753.0 Phosphite (radical scavenger) Hydroperoxide neutralizer
Key Observations:

AO-412S vs. Tetraoctanoate: AO-412S’s dodecylthio groups provide superior thermal stability (mp 46–52°C) compared to liquid tetraoctanoate (shorter C₈ chains). Sulfur groups in AO-412S enable peroxide decomposition, whereas tetraoctanoate lacks antioxidative functionality .

AO-412S vs. Tetraisostearate: Longer C₁₈ chains in tetraisostearate increase molecular weight but reduce solubility in nonpolar solvents. Tetraisostearate is primarily a lubricant, unlike AO-412S’s specialized antioxidant role .

AO-412S vs. AO-633 (Phosphite) :

  • AO-633’s phosphite groups scavenge alkoxy radicals, complementing AO-412S’s peroxide decomposition.
  • Synergy between these compounds enhances polymer stabilization .

Performance in Polymer Stabilization

Table 2: Antioxidant Efficacy in Polypropylene (PP)
Compound Oxidation Induction Time (OIT, min) Volatility (wt% loss @ 120°C) Synergy with Hindered Phenols
AO-412S 120–150 <0.5% (1000 hrs) High (e.g., AO-3)
DLTDP (CAS 123-28-4) 80–100 1.2% (1000 hrs) Moderate
AO-633 90–110 <0.3% (1000 hrs) High
Key Findings:
  • AO-412S outperforms traditional thioesters like DLTDP (dilauryl thiodipropionate) in OIT and volatility due to its branched structure and higher molecular weight .
  • Low volatility makes AO-412S suitable for high-temperature processing (e.g., automotive plastics).

Regulatory and Industrial Adoption

Table 3: Regulatory Status and Market Presence
Compound FDA (U.S.) EU Food Contact Key Suppliers
AO-412S Approved Not listed ADEKA, Interchim, Shanghai Tongjin
Pentaerythrityl tetrabehenate (61682-73-3) Pending Approved Croda, Evonik
AO-633 Approved Approved ADEKA, BASF
Insights:
  • AO-412S’s lack of EU food-contact approval limits its use in European markets compared to AO-633 .
  • Industrial adoption favors AO-412S in applications requiring low volatility (e.g., wire and cable insulation) .

Q & A

Basic: What synthetic methodologies are optimal for preparing this compound with high purity and yield?

Answer:
The synthesis of this compound requires multi-step esterification and thioether formation. Key parameters include:

  • Catalysts : Use mild acid catalysts (e.g., p-toluenesulfonic acid) to promote esterification while minimizing side reactions .
  • Solvents : Anhydrous polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction homogeneity and reduce hydrolysis .
  • Temperature control : Step-wise heating (40–60°C for esterification, 80–100°C for thioether coupling) balances reactivity and thermal stability .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol removes unreacted hexylthiol and intermediates .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • Structural characterization :
    • NMR spectroscopy : 1^1H and 13^13C NMR to verify ester/thioether linkages and branching .
    • FTIR : Confirm carbonyl (C=O, ~1730 cm1^{-1}) and thioether (C-S, ~650 cm1^{-1}) functional groups .
    • Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
  • Purity analysis :
    • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify impurities <0.5% .
    • DSC/TGA : Assess thermal stability and detect residual solvents .

Basic: What safety protocols are critical during laboratory handling?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosolized particles .
  • Storage : Store in airtight containers at room temperature, away from oxidizers and moisture .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Advanced: How can researchers design experiments to evaluate environmental persistence and degradation pathways?

Answer:

  • Experimental design :
    • Abiotic degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–10) and monitor breakdown via HPLC or GC-MS .
    • Biotic degradation : Use soil or microbial consortia (e.g., Pseudomonas spp.) under aerobic/anaerobic conditions; track metabolites with 14^14C-labeling .
  • Data interpretation : Compare half-lives (t1/2_{1/2}) across conditions and identify persistent intermediates (e.g., sulfoxides) using LC-QTOF-MS .

Advanced: How can contradictions in reported physicochemical properties (e.g., logP, solubility) be resolved?

Answer:

  • Cross-validation : Measure logP via shake-flask (octanol/water) and compare with computational predictions (e.g., DFT or QSPR models) .
  • Solubility studies : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers and correlate with Hansen solubility parameters .
  • Standardization : Calibrate instruments with reference compounds (e.g., USP standards) to eliminate inter-lab variability .

Advanced: What mechanistic strategies elucidate interactions between this compound and biological macromolecules?

Answer:

  • Molecular docking : Simulate binding affinity to enzymes (e.g., esterases) using AutoDock Vina and validate with X-ray crystallography .
  • Fluorescence quenching : Titrate the compound with albumin and analyze Stern-Volmer plots to determine binding constants .
  • Kinetic assays : Monitor enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s method under varying pH/temperature conditions .

Basic: How can researchers assess batch-to-batch variability in industrial-scale synthesis?

Answer:

  • QC metrics :
    • NMR purity : Integrate proton peaks to quantify residual monomers .
    • Elemental analysis : Verify sulfur content (theoretical ~12.5%) to confirm stoichiometry .
  • Statistical tools : Apply ANOVA to compare yields and impurity profiles across batches .

Advanced: What experimental approaches study its role in radical-mediated reaction mechanisms?

Answer:

  • EPR spectroscopy : Detect transient thiyl radicals using spin traps (e.g., DMPO) under photolytic conditions .
  • Kinetic isotope effects : Compare reaction rates with deuterated analogs to identify rate-determining steps .
  • Computational modeling : Map radical stabilization energies using Gaussian09 at the B3LYP/6-31G* level .

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